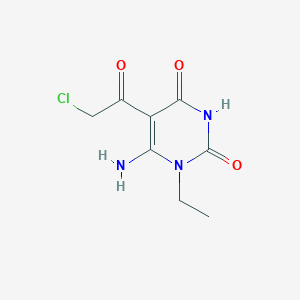

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related pyrimidine derivatives, which can offer insights into the general behavior and characteristics of such compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. Paper describes a one-pot condensation method to synthesize substituted pyrimidines. This method involves the reaction of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. While the specific compound of interest is not mentioned, the synthesis of related compounds suggests that a similar approach could potentially be adapted for its synthesis, possibly involving chloroacetyl chloride as an acylating agent for introducing the chloroacetyl group.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. Paper reports the successful synthesis of a chloro-substituted pyrimidine derivative and its characterization using 1H NMR, 13C NMR, FT-IR, and HRMS. Single-crystal X-ray diffraction and density functional theory (DFT) were used to optimize the structure. The agreement between theoretical and experimental values confirms the reliability of these methods for structural analysis. These techniques could be applied to determine the molecular structure of "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione."

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Paper uses DFT to investigate the physicochemical properties of a chloro-substituted pyrimidine derivative. The analysis of frontier molecular orbitals and molecular electrostatic potentials provides insights into the compound's reactivity, stability, and interaction with other molecules. Similar DFT studies could be conducted on "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" to predict its properties.

Relevant Case Studies

While the provided papers do not contain case studies on the specific compound, they do offer insights into the biological activities of related compounds. For instance, paper explores the anti-inflammatory activity of a methylpyrimidine derivative, indicating the potential for biological activity in pyrimidine derivatives. This suggests that "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" could also possess interesting biological properties, warranting further investigation.

科学的研究の応用

Heterocyclic Compounds Synthesis

A study by Clark and Southon (1974) explored the synthesis of various heterocyclic compounds, including derivatives of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. They demonstrated the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid to yield specific pyrimidothiazines, shedding light on potential applications in synthetic chemistry and drug development (Clark & Southon, 1974).

Synthesis and Anti-Inflammatory Activity

Lin-lin et al. (2010) investigated the synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, starting from a compound structurally similar to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. They explored the reaction's yield and conditions, and the synthesized compound exhibited significant anti-inflammatory effects, highlighting its potential in pharmaceutical applications (Shang Lin-lin & C. Dong, 2010).

Crystal Structure Analysis

In a study conducted by Kirfel, Schwabenländer, and Müller (1997), the crystal structure of a compound closely related to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione was analyzed. This research contributes to a deeper understanding of the structural aspects of such compounds, which is crucial for their application in various scientific fields (Kirfel et al., 1997).

Pyrimidine Derivative Synthesis

Another study by Abdelrazek et al. (2019) reported on the synthesis of pyrimidine derivatives, including those structurally related to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. Their research, which used a one-pot, three-component synthesis method in aqueous media, highlights the compound's potential in streamlining synthetic processes in chemistry (Abdelrazek et al., 2019).

特性

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGGWIEWONRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407100 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

67130-67-0 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

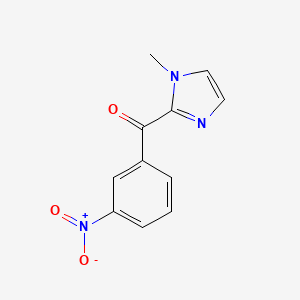

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

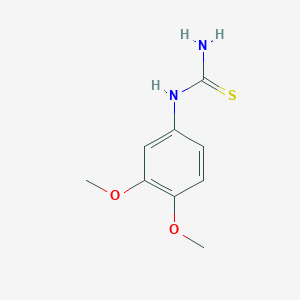

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

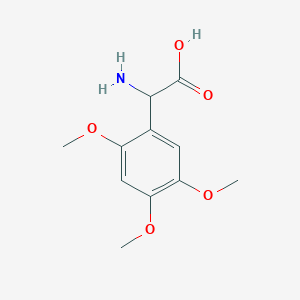

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)